N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

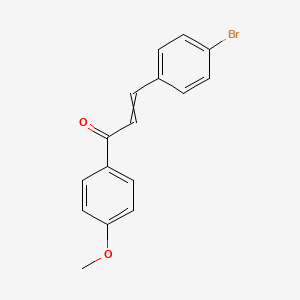

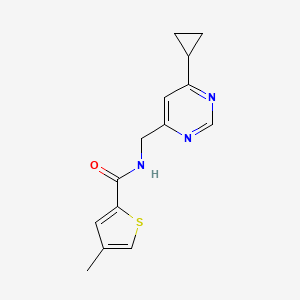

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, often referred to as ETTA , is a synthetic organic compound. Its complex structure combines elements of thiadiazole, acetamide, and thioether. ETTA exhibits intriguing pharmacological properties, making it a subject of scientific interest.

Synthesis Analysis

The synthesis of ETTA involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but a common approach includes the reaction of ethylthio-1,3,4-thiadiazole with 2-(thiophen-2-yl)acetohydrazide. The resulting intermediate undergoes further transformations to yield ETTA. The synthesis requires careful optimization to achieve high yields and purity.

Molecular Structure Analysis

ETTA’s molecular formula is C₁₀H₁₁N₅O₂S₃ . Let’s break down its structure:

- The central core consists of a 1,3,4-thiadiazole ring.

- Two thiophene moieties are attached to the thiadiazole ring.

- An acetamide group is linked to one of the thiophenes.

- An ethylthio group is connected to the other thiophene.

Chemical Reactions Analysis

ETTA’s chemical behavior involves reactions such as hydrolysis, oxidation, and substitution. It can form coordination complexes with metal ions, potentially influencing its biological activity. Researchers have explored ETTA’s reactivity in various contexts, including ligand design and catalysis.

Physical And Chemical Properties Analysis

- Melting Point : ETTA typically melts around 150-160°C .

- Solubility : It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

- Stability : ETTA is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

科学的研究の応用

Synthesis and Pharmacological Evaluation

One significant area of research involves the design, synthesis, and pharmacological evaluation of thiadiazole derivatives. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment (Shukla et al., 2012). This research highlights the therapeutic potential of GLS inhibition in oncology, with certain analogs showing improved solubility and efficacy in vitro and in mouse models of lymphoma.

Insecticidal Assessment

Another research focus is on the synthesis of heterocycles incorporating thiadiazole moieties for use as insecticidal agents. New compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).

Anticancer Screening

Additionally, novel 1,3,4-thiadiazole derivatives have been synthesized and screened for anticancer activities. Research in this area includes the development of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Abu-Melha, 2021).

Antitrypanosomal Activity

Research on 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones has shown promising antitrypanosomal activity against T. brucei gambience, indicating potential applications in the treatment of trypanosomiasis (Lelyukh et al., 2023).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes have been investigated, with a focus on thiazole-containing monomers and their potential applications in electronic and photonic devices (Camurlu & Guven, 2015).

Safety And Hazards

- ETTA’s toxicity profile is not well-documented. Researchers should exercise caution during handling and experimentation.

- Standard laboratory safety practices apply, including the use of appropriate personal protective equipment (PPE).

将来の方向性

- Biological Studies : Investigate ETTA’s interactions with cellular components and evaluate its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Explore modifications to ETTA’s structure to enhance its efficacy and selectivity.

- Formulation Development : Optimize delivery methods (e.g., prodrugs, nanoparticles) for targeted applications.

特性

IUPAC Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S5/c1-2-23-13-19-18-12(26-13)16-10(22)7-25-14-20-17-11(27-14)15-9(21)6-8-4-3-5-24-8/h3-5H,2,6-7H2,1H3,(H,15,17,21)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEECMBQVPRYXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)